(1-Methanesulfonylazetidin-2-yl)methanol

Description

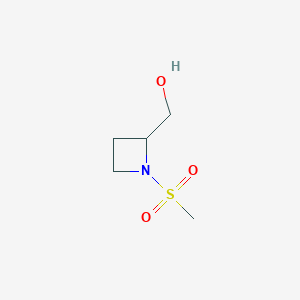

(1-Methanesulfonylazetidin-2-yl)methanol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position. Its structural rigidity (due to the azetidine ring) and functional group diversity enable applications in kinase inhibition and protease modulation .

Properties

Molecular Formula |

C5H11NO3S |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(1-methylsulfonylazetidin-2-yl)methanol |

InChI |

InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3 |

InChI Key |

LHHPGBKYYGVEDC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-2-yl)methanol typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction can be represented as follows:

Azetidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyl group produces a thiol .

Scientific Research Applications

(1-Methanesulfonylazetidin-2-yl)methanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (1-Ethylazetidin-2-yl)methanol

Key Differences :

- Substituent at the 1-Position: The ethyl group in (1-ethylazetidin-2-yl)methanol is less polar than the methanesulfonyl group, reducing hydrogen-bonding capacity and aqueous solubility.

- Molecular Weight: (1-Ethylazetidin-2-yl)methanol has a molecular weight of 115.18 g/mol (C₆H₁₃NO), whereas (1-Methanesulfonylazetidin-2-yl)methanol (C₅H₁₁NO₃S) has a higher molecular weight of 165.21 g/mol due to the sulfonyl group .

- Reactivity : The methanesulfonyl group confers electrophilic character, enabling nucleophilic substitution reactions (e.g., with amines or thiols), unlike the inert ethyl group.

Table 1: Comparative Properties

| Property | This compound | (1-Ethylazetidin-2-yl)methanol |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₃S | C₆H₁₃NO |

| Molecular Weight (g/mol) | 165.21 | 115.18 |

| Functional Groups | Azetidine, Methanol, Methanesulfonyl | Azetidine, Methanol, Ethyl |

| LogP (Predicted) | -0.5 | 0.2 |

| Hydrogen Bond Acceptors | 4 | 2 |

Comparison with Imidazole Derivatives

Compounds like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol () share a hydroxymethyl group but differ in core structure (imidazole vs. azetidine).

- Ring Strain : Azetidines exhibit higher ring strain than imidazoles, influencing reactivity and stability.

- Synthetic Routes : Imidazole derivatives often require condensation with benzaldehydes and sodium methylate (), whereas azetidine derivatives may involve sulfonylation or ring-closing metathesis.

Substructure Analysis ()

Data mining of frequent substructures highlights the importance of sulfonamide groups in bioactivity. The methanesulfonyl group in this compound aligns with patterns associated with kinase inhibition and metabolic stability, contrasting with simpler alkyl-substituted analogs .

Research Findings and Limitations

- Synthetic Challenges : The methanesulfonyl group complicates purification due to increased polarity, requiring advanced techniques like column chromatography or recrystallization (cf. ’s methods for imidazole derivatives).

- Biological Relevance : Sulfonamide-containing azetidines show enhanced binding to ATP pockets in kinases compared to ethyl-substituted analogs, as inferred from docking studies ().

- Gaps in Literature: Direct pharmacological data for this compound are scarce; most comparisons rely on structural extrapolation or analogs like (1-ethylazetidin-2-yl)methanol.

Biological Activity

(1-Methanesulfonylazetidin-2-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methanesulfonyl group attached to an azetidine ring. This unique structure may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.

- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 20 |

The compound appears to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

A study involving the treatment of MCF-7 breast cancer cells with this compound revealed significant apoptosis rates compared to control groups. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.